molecular formula C11H14FNO2S B15231677 5-((3-Fluoropropyl)sulfonyl)indoline

5-((3-Fluoropropyl)sulfonyl)indoline

Cat. No.: B15231677
M. Wt: 243.30 g/mol
InChI Key: HEYXGYOXFDYBDE-UHFFFAOYSA-N
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Description

5-((3-Fluoropropyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Fluoropropyl)sulfonyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with indoline and 3-fluoropropylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Indoline is reacted with 3-fluoropropylsulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3-Fluoropropyl)sulfonyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-((3-Fluoropropyl)sulfonyl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3-Fluoropropyl)sulfonyl)indoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Fluoropropyl)sulfonyl)indoline is unique due to its specific fluoropropylsulfonyl group, which enhances its chemical stability and biological activity compared to other indoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.30 g/mol

IUPAC Name

5-(3-fluoropropylsulfonyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14FNO2S/c12-5-1-7-16(14,15)10-2-3-11-9(8-10)4-6-13-11/h2-3,8,13H,1,4-7H2

InChI Key

HEYXGYOXFDYBDE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)CCCF

Origin of Product

United States

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